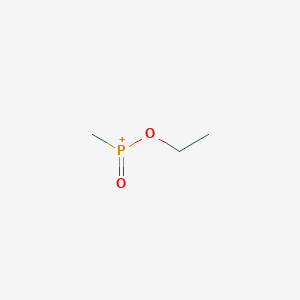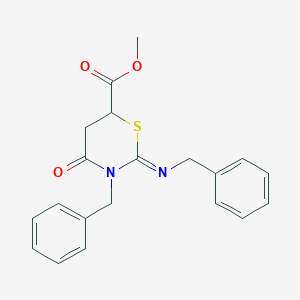
4-Chlor-8-methylchinolin
Übersicht
Beschreibung
4-Chloro-8-methylquinoline is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been studied extensively for their potential as therapeutic agents. The chloroquinoline derivatives, in particular, have been synthesized and analyzed for their structural properties and interactions with biological molecules .
Synthesis Analysis
The synthesis of chloroquinoline derivatives can involve various methods, including substitution, nitration, reduction, cyclization, and chlorination. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was achieved through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate, with an overall yield of 29.2% . Another example is the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline through three steps, yielding up to 85% of the product . Additionally, 8-chloro-3,4-dihydroisoquinoline was synthesized using two different procedures, one involving directed ortho-lithiation and the other a Friedel-Crafts reaction .
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives has been elucidated using various spectroscopic techniques such as FT-IR, NMR, and Mass spectra. Single crystal X-ray diffraction studies have revealed that the crystal packing of these compounds is stabilized by C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts, forming a three-dimensional supramolecular network . The molecular shape of the quinolinocyclohept[b]indoles is not affected by substitution patterns, and the molecules exhibit similar geometries with weak intermolecular interactions .
Chemical Reactions Analysis
Chloroquinoline derivatives undergo various chemical reactions. For example, 4-methylquinolines react with hot thionyl chloride to yield different products depending on the reaction conditions . The reactions of these products with various reagents have been described, indicating the reactivity of the chloroquinoline core . Additionally, the chlorination or iodination of 8-methylquinoline has been achieved using chlorine or iodine in the presence of silver sulfate .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. The presence of chlorine atoms in the quinoline ring can affect the acidity (pKa) and hydrogen bonding capabilities of the compounds. This has been demonstrated in the crystal structures of hydrogen-bonded compounds of 4-methylquinoline with different isomers of chloro- and nitro-substituted benzoic acids . The antioxidant activity of chloroquinoline derivatives has also been studied, showing good inhibition percentages compared to ascorbic acid, suggesting potential health benefits .
Wissenschaftliche Forschungsanwendungen
Pharmakologie
4-Chlor-8-methylchinolin: ist ein Chinolin-Derivat, eine Klasse von Verbindungen, die für ihr breites Spektrum an pharmakologischen Aktivitäten bekannt sind . Es hat potenzielle Anwendungen in der Entwicklung neuer Therapeutika aufgrund seiner strukturellen Ähnlichkeit mit mehreren bioaktiven Molekülen. Seine Derivate können eine Reihe von Aktivitäten aufweisen, darunter Antikrebs-, Antioxidations-, entzündungshemmende und antimikrobielle Eigenschaften .
Materialwissenschaft
In der Materialwissenschaft kann This compound als Vorläufer für die Synthese komplexer organischer Verbindungen verwendet werden . Diese Verbindungen können als Funktionsmaterialien mit potenziellen Anwendungen in elektronischen Geräten wie organischen Leuchtdioden (OLEDs) dienen, da sie leitfähig sind.
Chemische Synthese
Diese Verbindung wird in der chemischen Synthese als Baustein für die Herstellung verschiedener substituierter Chinolin-Derivate verwendet . Diese Derivate sind wichtig für die Synthese von Verbindungen mit potenziellen industriellen Anwendungen, darunter Farbstoffe, Agrochemikalien und Pharmazeutika.
Landwirtschaft
In der Landwirtschaft könnten This compound-Derivate auf ihre potenzielle Verwendung als Vorläufer für die Synthese von Agrochemikalien untersucht werden . Diese Chemikalien können so konzipiert sein, dass sie Pflanzen vor Schädlingen und Krankheiten schützen oder den Ernteertrag und die Qualität verbessern.
Umweltwissenschaften
Die Rolle von This compound in den Umweltwissenschaften könnte die Untersuchung seiner Abbauprodukte und deren Auswirkungen auf Ökosysteme umfassen . Das Verständnis seines Umweltverhaltens ist entscheidend, um potenzielle Risiken zu beurteilen und Strategien zur Schadstoffkontrolle zu entwickeln.
Analytische Chemie
This compound: kann als Standard oder Reagenz in der analytischen Chemie verwendet werden, um neue Methoden zur Detektion und Quantifizierung ähnlicher Verbindungen zu entwickeln . Seine gut definierte Struktur und seine Eigenschaften machen ihn für die Verwendung in der spektroskopischen Analyse und Chromatographie geeignet.
Industrielle Anwendungen
Als Industriechemikalie kann This compound an der Synthese anderer Chemikalien beteiligt sein, die in verschiedenen industriellen Prozessen verwendet werden . Seine Derivate könnten als Katalysatoren, Korrosionsschutzmittel oder bei der Herstellung von Kunstharzen verwendet werden.
Forschung & Entwicklung
In F&E ist This compound wertvoll für Medizinalchemiker und Forscher, die an der Synthese neuer Verbindungen mit potenziellen therapeutischen Vorteilen arbeiten . Es dient als wichtiges Zwischenprodukt bei der Entwicklung und Entdeckung neuer Medikamente.
Wirkmechanismus
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target . For instance, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site .
Biochemical Pathways
Quinoline derivatives are known to impact a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are known to exhibit a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The activity of quinoline derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
Safety and Hazards
Zukünftige Richtungen
While the specific future directions for 4-Chloro-8-methylquinoline are not mentioned in the search results, it is known that compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . This suggests that 4-Chloro-8-methylquinoline could potentially be used in the development of new drugs.
Eigenschaften
IUPAC Name |
4-chloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDPMZFATHZAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489637 | |
| Record name | 4-Chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18436-73-2 | |
| Record name | 4-Chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-8-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Researchers often synthesize a series of quinoline derivatives with systematic structural modifications. [] By comparing the biological activity of these modified compounds against a specific target (e.g., enzyme or receptor), they can draw correlations between structural features and their impact on potency, selectivity, and other pharmacological properties. This information helps guide further optimization of the compounds for desired activities.
A: Computational methods are invaluable tools in drug discovery. For quinoline derivatives, researchers utilize techniques like molecular docking to simulate interactions with target proteins. [] They might also employ quantitative structure-activity relationship (QSAR) models to predict the activity of novel derivatives based on existing data. These computational approaches complement experimental findings and guide the design of more potent and selective compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)



